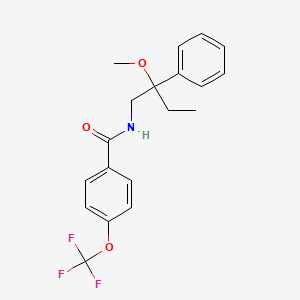

N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c1-3-18(25-2,15-7-5-4-6-8-15)13-23-17(24)14-9-11-16(12-10-14)26-19(20,21)22/h4-12H,3,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWDJKIMLZPXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by the final coupling reaction to form the desired product. Common reagents used in the synthesis include methoxyphenylbutyl derivatives and trifluoromethoxybenzoyl chloride. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides, under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide with benzamide derivatives sharing key structural motifs, including trifluoromethoxy groups, varied nitrogen substituents, or analogous biological targets.

Substituent Effects on Physicochemical Properties

N-(3-Benzyl-5-hydroxyphenyl)-4-(trifluoromethoxy)benzamide ():

This compound replaces the 2-methoxy-2-phenylbutyl group with a 3-benzyl-5-hydroxyphenyl chain. The hydroxyl (-OH) group increases polarity, reducing logP compared to the target compound. Its synthesis achieved an 80% yield, suggesting favorable reactivity for benzamide derivatives with bulky substituents .Sonidegib ():

A clinically approved anticancer agent, Sonidegib features a dimethylmorpholinyl-pyridin substituent. Its molecular weight (485.498 g/mol) and polar morpholine group enhance water solubility, contrasting with the target compound’s lipophilic 2-phenylbutyl chain. This highlights how nitrogen substituents modulate bioavailability .VU6010608 ():

This mGlu7 negative allosteric modulator (NAM) contains a 1,2,4-triazole-phenyl substituent. The triazole ring improves CNS penetration by balancing lipophilicity and hydrogen-bonding capacity, whereas the target compound’s bulky substituent may limit blood-brain barrier permeability .

Metabolic Stability and Pharmacokinetics

- GNF-2 Derivatives ():

GNF-2 analogs with hydroxyethyl or pyrimidinyl substituents exhibit improved metabolic stability compared to simpler benzamides. The target compound’s methoxy group may confer resistance to oxidative metabolism, while the phenylbutyl chain could prolong half-life via reduced renal excretion .

Key Structural and Functional Differences

Research Implications and Gaps

Future studies should prioritize:

Synthetic Optimization : Modifying the phenylbutyl chain to balance lipophilicity and solubility.

Target Identification : Screening against common benzamide targets (e.g., HDACs, GPCRs) .

Pharmacokinetic Profiling : Assessing bioavailability, half-life, and metabolic pathways relative to analogs .

Biological Activity

N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a trifluoromethoxy group and a methoxy-phenylbutyl substituent. This compound falls within the broader class of benzamides, known for their diverse biological activities, including potential therapeutic applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 359.38 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes, potentially modulating their activity. The trifluoromethoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity towards target proteins.

Anticancer Activity

Benzamide derivatives have been studied for their anticancer properties. For example, compounds with similar structural features have demonstrated antiproliferative activity against various cancer cell lines . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation via modulation of key signaling pathways.

Research Findings and Case Studies

- Antiviral Activity : A study focusing on N-phenylbenzamide derivatives revealed broad-spectrum antiviral effects against HIV-1 and HCV by enhancing A3G levels . This suggests that this compound may also possess similar antiviral properties.

- Antiproliferative Effects : In vitro studies on related benzamide compounds indicated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 µM . This positions the compound as a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-trifluoromethyl)benzamide | Trifluoromethyl group on benzamide | Anticancer activity |

| N-(2-methoxyphenyl)benzamide | Methoxy group on phenyl | Antagonist activity |

| N-(4-fluorophenyl)benzamide | Fluoro substituent on phenyl | Antimicrobial properties |

The unique combination of a trifluoromethyl group and a bulky methoxy-substituted phenyl butane moiety may enhance receptor binding specificity compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.